molecular formula C21H25N3O3S B14325487 2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- CAS No. 100447-44-7

2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)-

Cat. No.: B14325487
CAS No.: 100447-44-7
M. Wt: 399.5 g/mol
InChI Key: MCDSSYMWAOLDCH-UHFFFAOYSA-N
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Description

2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- is a compound belonging to the class of benzimidazolinones. These compounds are known for their diverse pharmacological activities, including antiemetic, antidepressant, anticonvulsant, and antihistaminic properties . The unique structure of this compound, which includes a benzimidazolinone core linked to a piperidine moiety via a phenylsulfonylpropyl chain, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

Scientific Research Applications

2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as antiemetic, antidepressant, and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
  • 1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-ones

Uniqueness

2-Benzimidazolinone, 1-(1-(3-phenylsulfonylpropyl)-4-piperidyl)- is unique due to its specific structural features, such as the phenylsulfonylpropyl chain and the combination of benzimidazolinone and piperidine moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

100447-44-7

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

3-[1-[3-(benzenesulfonyl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C21H25N3O3S/c25-21-22-19-9-4-5-10-20(19)24(21)17-11-14-23(15-12-17)13-6-16-28(26,27)18-7-2-1-3-8-18/h1-5,7-10,17H,6,11-16H2,(H,22,25)

InChI Key

MCDSSYMWAOLDCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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